molecular formula C16H26N2O2 B5018041 1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine

1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine

Cat. No.: B5018041
M. Wt: 278.39 g/mol
InChI Key: BZAUUIFCGIRSNS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine is an organic compound that features a methoxyphenyl group, a morpholine ring, and a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene.

    Reduction: The nitro group of the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Alkylation: The resulting amine is then alkylated with 2-chloroethylmorpholine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) under suitable conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to study its effects on biological systems, including its potential as a ligand for receptors or enzymes.

    Industrial Applications: The compound is explored for its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine involves its interaction with molecular targets such as receptors or enzymes. The methoxyphenyl group may facilitate binding to specific sites, while the morpholine ring can enhance solubility and bioavailability. The compound may modulate signaling pathways or enzymatic activities, leading to its observed effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-N-(2-piperidin-4-ylethyl)propan-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(4-Methoxyphenyl)-N-(2-pyrrolidin-4-ylethyl)propan-2-amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: 1-(4-Methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic properties and interactions with biological targets

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-14(13-15-3-5-16(19-2)6-4-15)17-7-8-18-9-11-20-12-10-18/h3-6,14,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAUUIFCGIRSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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